molecular formula C5H12O4 B13403474 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol

Cat. No.: B13403474
M. Wt: 144.20 g/mol
InChI Key: WXZMFSXDPGVJKK-BCIKYEEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is a deuterium-labeled compound, often used in scientific research to study reaction mechanisms and pathways. The compound is a derivative of pentaerythritol, where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol typically involves the deuteration of pentaerythritol. This can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterium oxide in the presence of catalysts. The process is optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Deuterated aldehydes or ketones.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated alkyl halides or other substituted products.

Scientific Research Applications

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is widely used in scientific research for:

    Reaction Mechanism Studies: The compound helps in understanding the pathways and intermediates in chemical reactions.

    Isotope Labeling: Used in mass spectrometry and NMR spectroscopy to trace reaction pathways and study molecular structures.

    Biological Studies: Investigating metabolic pathways and enzyme mechanisms.

    Material Science: Studying the properties of deuterated materials in various applications.

Mechanism of Action

The mechanism of action of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol involves the replacement of hydrogen atoms with deuterium, which affects the reaction kinetics and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates and different reaction mechanisms. This property is utilized to study reaction intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol: The non-deuterated form of the compound.

    1,1,3,3-Tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol: Another deuterated derivative with different deuterium labeling.

    Cyclohexanedimethanol: A similar diol compound used in polyester production.

Uniqueness

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is unique due to its complete deuteration, which provides distinct advantages in studying reaction mechanisms and pathways. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications.

Properties

Molecular Formula

C5H12O4

Molecular Weight

144.20 g/mol

IUPAC Name

1,1-dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,6D,7D

InChI Key

WXZMFSXDPGVJKK-BCIKYEEHSA-N

Isomeric SMILES

[2H]C([2H])(C(CO)(C([2H])([2H])O[2H])C([2H])([2H])O[2H])O

Canonical SMILES

C(C(CO)(CO)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.